Methyl 5-acetyl-6-oxoheptanoate
Description
Methyl 5-acetyl-6-oxoheptanoate (CAS: 2046-21-1) is a methyl ester characterized by a seven-carbon chain with both acetyl and ketone functional groups. Its molecular formula is C₈H₁₄O₃, molar mass 158.2 g/mol, and density 0.981 g/cm³. The compound has a boiling point of 227°C and a flash point of 92°C, requiring storage under inert gas (e.g., nitrogen or argon) at 2–8°C to maintain stability . Synonyms include 6-oxoheptanoic acid methyl ester and 5-acetylvaleric acid methyl ester, reflecting its structural features: a methyl ester group at the terminal position, a ketone at the sixth carbon, and an acetyl group at the fifth carbon .
Properties
CAS No. |
112114-43-9 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 5-acetyl-6-oxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-7(11)9(8(2)12)5-4-6-10(13)14-3/h9H,4-6H2,1-3H3 |
InChI Key |
XFTNGJBXUKGYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCC(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-acetyl-6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-acetyl-6-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetyl-6-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate ester hydrolysis, while nucleophiles such as amines can lead to amide formation.
Major Products Formed:
Oxidation: 5-acetyl-6-oxoheptanoic acid.
Reduction: Methyl 5-acetyl-6-hydroxyheptanoate.
Substitution: Various amides and alcohols, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetyl-6-oxoheptanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-6-oxoheptanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, thereby altering its chemical structure and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Methyl 5-acetyl-6-oxoheptanoate shares similarities with other methyl esters and ketone-containing compounds. Key comparisons include:

Key Observations :
- Chain Length and Complexity: this compound has a longer carbon chain than methyl acetoacetate or methyl butanoate, contributing to its higher boiling point and density .
Physical Property Comparisons
| Property | This compound | Methyl Acetoacetate | Methyl Butanoate |
|---|---|---|---|
| Boiling Point (°C) | 227 | 169–171 | ~102 |
| Molar Mass (g/mol) | 158.2 | 116.12 | 102.13 |
| Density (g/cm³) | 0.981 | 1.076 | 0.898 |
| Storage Conditions | Under inert gas at 2–8°C | Room temperature | Room temperature |
Key Observations :
- Thermal Stability: this compound’s higher boiling point suggests greater thermal stability than methyl acetoacetate or methyl butanoate, likely due to stronger intermolecular interactions from polar carbonyl groups .
- Storage Requirements : Its sensitivity to degradation necessitates inert storage, unlike simpler esters .
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